(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and an iodinated benzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the iodinated benzyl ether: This step involves the reaction of the oxazole intermediate with 3-iodobenzyl alcohol under basic conditions to form the ether linkage.
Formation of the benzylidene group: The final step involves the condensation of the oxazole intermediate with a benzaldehyde derivative to form the benzylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases, transcription factors, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{4-[(3-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-{4-[(3-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the iodinated benzyl ether group in (4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one makes it unique compared to its brominated, chlorinated, and fluorinated analogs. This iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C23H16INO3 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16INO3/c24-19-8-4-5-17(13-19)15-27-20-11-9-16(10-12-20)14-21-23(26)28-22(25-21)18-6-2-1-3-7-18/h1-14H,15H2/b21-14- |
InChI Key |
FGDIVIBOKWQHOI-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)I)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)I)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.